(2-羟基-3-甲氧基苯基)硼酸

概览

描述

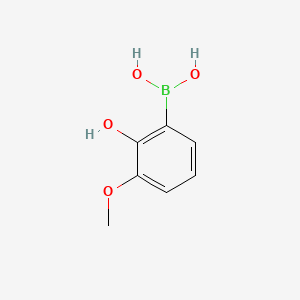

“(2-Hydroxy-3-methoxyphenyl)boronic acid” is a chemical compound with the molecular formula C7H9BO4 and a molecular weight of 167.96 . It is used in drug research and development in oncology, including leukemia, breast cancer, and lung tumors .

Synthesis Analysis

The synthesis of boronic acids and their esters, such as “(2-Hydroxy-3-methoxyphenyl)boronic acid”, is often achieved through catalytic protodeboronation of pinacol boronic esters . This process involves a radical approach and is paired with a Matteson–CH2–homologation . The protodeboronation has been used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

Molecular Structure Analysis

The InChI code for “(2-Hydroxy-3-methoxyphenyl)boronic acid” is 1S/C7H9BO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9-11H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the bonds between them.

Chemical Reactions Analysis

Boronic acids, including “(2-Hydroxy-3-methoxyphenyl)boronic acid”, are commonly used in Suzuki–Miyaura cross-coupling reactions . These reactions involve the coupling of a boronic acid with a halide, catalyzed by a palladium (0) complex . The success of these reactions is due to the mild and functional group tolerant reaction conditions, along with the relative stability and easy preparation of the organoboron reagent .

Physical And Chemical Properties Analysis

“(2-Hydroxy-3-methoxyphenyl)boronic acid” is a solid substance . It should be stored in an inert atmosphere and in a freezer, under -20°C .

科研应用

形成四芳基五硼酸盐:(4-甲氧基苯基)硼酸,(2-羟基-3-甲氧基苯基)硼酸衍生物,与芳基氧合铑配合物的反应导致生成带有新四芳基五硼酸盐的阳离子铑配合物。这些配合物已经被表征,并发现它们能够顺利发生水解(Nishihara, Nara, & Osakada, 2002)。

荧光猝灭研究:像5-氯-2-甲氧基苯基硼酸这样的硼酸衍生物已经被研究其在不同粘度醇中的荧光猝灭特性。这些研究为了解这些化合物的光物理行为以及它们在化学传感和分析中的潜在应用提供了见解(Geethanjali, Nagaraja, Melavanki, & Kusanur, 2015)。

光物理性质分析:对3-甲氧基苯基硼酸(3MPBA)的光物理性质进行研究已经揭示了其溶剂致色移和量子化学方法的重要见解。这些研究有助于理解在不同溶剂中的偶极矩和光谱变化,这对于在光物理和化学传感技术中的应用至关重要(Muddapur, Melavanki, Patil, Nagaraja, & Patil, 2016)。

水凝胶中的全息分析:像3-丙烯酰胺苯基硼酸(3-APB)这样的硼酸已经被纳入水凝胶中,用于制备对L-乳酸具有响应性和可逆性的全息传感器。这种应用展示了硼酸在先进传感技术开发中的潜力(Sartain, Yang, & Lowe, 2008)。

在大环化学中的应用:从各种芳基硼酸衍生的硼酸酯,包括3-甲氧基苯基硼酸,已经被探索其在大环化学中的应用。这项研究为硼酸酯在合成复杂分子结构中的应用提供了新的视角(Fárfan et al., 1999)。

Safety And Hazards

未来方向

The use of boronic acids, including “(2-Hydroxy-3-methoxyphenyl)boronic acid”, in Suzuki–Miyaura cross-coupling reactions is a well-established and widely applied method in organic synthesis . Future research may focus on developing new protocols for the functionalizing deboronation of alkyl boronic esters , as well as exploring other potential applications of boronic acids in drug research and development .

性质

IUPAC Name |

(2-hydroxy-3-methoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO4/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTYZWLYIOSFCJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OC)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90595157 | |

| Record name | (2-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Hydroxy-3-methoxyphenyl)boronic acid | |

CAS RN |

259209-17-1 | |

| Record name | B-(2-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=259209-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Hydroxy-3-methoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90595157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![4-Chloro-7H-pyrrolo[2,3-D]pyrimidin-5-amine](/img/structure/B1592112.png)

![Methyl 1,2-dimethyl-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B1592113.png)

![11-[11-(2-Bromo-2-methylpropanoyl)oxyundecyldisulfanyl]undecyl 2-bromo-2-methylpropanoate](/img/structure/B1592122.png)

![tert-Butyl 3-[methoxy(methyl)carbamoyl]azetidine-1-carboxylate](/img/structure/B1592130.png)